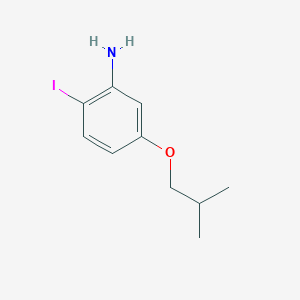

2-Iodo-5-isobutoxyaniline

Description

Significance of Aryl Iodides in Synthetic Methodologies

Aryl iodides, or iodoarenes, are organic compounds where an iodine atom is directly bonded to an aromatic ring. ontosight.ai They are highly valued in organic synthesis for several key reasons. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive of the aryl halides. fiveable.me This enhanced reactivity makes them excellent substrates for a variety of transformations, most notably in transition metal-catalyzed cross-coupling reactions. ontosight.ainih.gov

Key reactions involving aryl iodides include:

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting with organoboron compounds. ontosight.ainih.gov

Heck Reaction: Vinylation of the aromatic ring. ontosight.ainih.gov

Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes. ontosight.ainih.govacs.org

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

Ullmann Condensation: Formation of diaryl ethers or amines. nih.gov

Beyond cross-coupling reactions, aryl iodides can be converted into organolithium or Grignard reagents, further expanding their synthetic utility. wikipedia.org They are also precursors for the synthesis of hypervalent iodine compounds, which are valuable oxidizing agents in their own right. nih.gov The ability to introduce an iodine atom onto an aromatic ring, which can then be readily replaced by a wide range of other functional groups, underscores the strategic importance of aryl iodides in the design of complex synthetic routes. fiveable.me

Role of Substituted Anilines as Versatile Synthons

Anilines, or aminobenzenes, and their substituted derivatives are fundamental building blocks in organic synthesis. researchgate.net The amino group is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. It can also be readily transformed into a variety of other functional groups. For instance, the amino group can be diazotized to form a diazonium salt, which is a highly versatile intermediate that can be converted into a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer and related reactions. wikipedia.orgacs.org

Substituted anilines serve as precursors for the synthesis of a vast array of heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.netrsc.org The specific nature and position of the substituents on the aniline (B41778) ring can be used to fine-tune the electronic properties and reactivity of the molecule, allowing for precise control over the course of a chemical reaction. researchgate.net This makes substituted anilines invaluable synthons for the construction of complex molecular architectures. researchgate.netresearchgate.netrsc.org

Structural Context of 2-Iodo-5-isobutoxyaniline within Aryl Halide and Aniline Chemistry

This compound (C10H14INO) is a molecule that combines the key features of both an aryl iodide and a substituted aniline. bldpharm.com Its structure consists of a benzene (B151609) ring substituted with an iodine atom at the 2-position, an amino group at the 1-position, and an isobutoxy group at the 5-position.

The strategic placement of these functional groups provides a unique set of synthetic opportunities:

The iodine atom at the 2-position is poised for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. ontosight.ainih.gov Its position ortho to the amino group can also influence the regioselectivity of these reactions.

The amino group at the 1-position can direct further electrophilic substitution and can be transformed into other functional groups via diazotization. wikipedia.orgacs.org

The isobutoxy group at the 5-position is an electron-donating group that can influence the reactivity of the aromatic ring. Its steric bulk may also play a role in directing the approach of reagents.

This trifunctional arrangement makes this compound a highly valuable intermediate for the synthesis of complex target molecules. The presence of the reactive iodine and the versatile amino group, modulated by the isobutoxy substituent, allows for a stepwise and controlled functionalization of the aromatic ring.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1713477-01-0 | C10H14INO | 291.13 |

| 2-Iodo-5-isopropoxyaniline | 1369872-97-8 | C9H12INO | 277.10 |

| 2-Iodo-5-methoxyaniline (B114526) | 153898-63-6 | C7H8INO | 249.05 |

| 2-Iodo-5-nitroaniline | 5459-50-7 | C6H5IN2O2 | 264.02 |

This data is compiled from various chemical suppliers and databases. bldpharm.combldpharm.comsigmaaldrich.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H14INO |

|---|---|

Molecular Weight |

291.13 g/mol |

IUPAC Name |

2-iodo-5-(2-methylpropoxy)aniline |

InChI |

InChI=1S/C10H14INO/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7H,6,12H2,1-2H3 |

InChI Key |

VRGYTJDQHCITQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)I)N |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 2 Iodo 5 Isobutoxyaniline

Reactivity of the Aryl Iodide Moiety

The iodine substituent on the aromatic ring is a versatile functional group for synthetic transformations. The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, which facilitates its cleavage during the oxidative addition step in many catalytic cycles. This high reactivity makes aryl iodides, including 2-iodo-5-isobutoxyaniline, preferred substrates for numerous cross-coupling reactions.

Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. For this compound, these reactions are pivotal for derivatization at the 2-position of the aniline (B41778) ring.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. This reaction is widely used due to its mild conditions and the low toxicity of the boron reagents. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

For this compound, the Suzuki-Miyaura reaction provides a direct method for introducing aryl, heteroaryl, or vinyl substituents. The electron-rich nature of the aniline derivative can enhance the rate of the oxidative addition step. Research has demonstrated the successful coupling of this compound with various boronic acids to synthesize complex biaryl structures, which are often scaffolds for pharmacologically active molecules.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Data extracted from patent literature detailing the synthesis of kinase inhibitors.

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 |

| Pyrimidine-5-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 100 | 78 |

| (4-(Methoxycarbonyl)phenyl)boronic acid | CataCXium A Pd G3 | K₃PO₄ | Toluene/H₂O | 80 | 92 |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides or pseudohalides with a wide range of amines, including primary and secondary amines, anilines, and amides. The catalytic cycle is similar to other palladium-catalyzed reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.

While this compound already contains an amino group, the Buchwald-Hartwig reaction can be employed to couple the aryl iodide moiety with a different amine, leading to the synthesis of complex diarylamines or N-aryl heterocycles. The reaction conditions, particularly the choice of ligand and base, are crucial for achieving high yields and preventing side reactions, such as catalyst deactivation by the substrate's own amino group.

Table 2: Representative Buchwald-Hartwig Amination of this compound Illustrative data based on typical conditions for electron-rich aryl iodides.

| Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 90 |

| Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | 1,4-Dioxane | 100 | 82 |

| Indole | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 100 | 88 |

The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, facilitates the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. It utilizes a copper catalyst to couple an aryl boronic acid with an amine or an alcohol. A key advantage of this method is that it can often be performed at room temperature and open to the air. The mechanism is thought to involve the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination.

In the context of this compound, the Chan-Lam coupling offers an alternative pathway for C-N bond formation. However, unlike the Buchwald-Hartwig reaction which couples an aryl halide with an amine, the standard Chan-Lam reaction couples an arylboronic acid with an amine. To involve this compound as the aryl source, it would first need to be converted to the corresponding boronic acid. Alternatively, variations of the Ullmann condensation, a related copper-catalyzed C-N coupling that uses aryl halides directly, could be applied.

While specific examples directly using this compound in Chan-Lam couplings are not extensively documented, the Ullmann-type reaction is a viable strategy.

Table 3: Postulated Conditions for Ullmann-type C-N Coupling of this compound Conditions based on general procedures for copper-catalyzed aminations of aryl iodides.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pyrrolidine | CuI | L-Proline | K₂CO₃ | DMSO | 120 |

| 1H-Pyrazole | Cu₂(OAc)₄ | Phenanthroline | Cs₂CO₃ | DMF | 130 |

| Benzamide | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | 1,4-Dioxane | 110 |

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide to form a new carbon-carbon bond. A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source (like TBAF) or a base. The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Hiyama coupling is a valuable tool for forming biaryl and vinyl-aryl structures. For this compound, this reaction would allow for the introduction of various organic groups from corresponding organosilanes. Organosilanes are appealing coupling partners due to their stability, low toxicity, and ease of handling. Despite its utility, the application of Hiyama coupling specifically to this compound is not widely reported in readily accessible scientific literature, though its reactivity is expected to be comparable to other electron-rich aryl iodides.

Table 4: Hypothetical Hiyama Coupling of this compound Reaction parameters extrapolated from Hiyama couplings of similar aryl iodide substrates.

| Organosilane | Catalyst / Ligand | Activator | Solvent | Temperature (°C) |

| Phenyltrimethoxysilane | Pd(OAc)₂ / SPhos | TBAF | THF | 80 |

| Vinyltriethoxysilane | [Pd(allyl)Cl]₂ / P(o-tol)₃ | NaOH | Toluene/H₂O | 100 |

| (2-Thienyl)trimethoxysilane | PdCl₂(PPh₃)₂ | TASF | DMF | 90 |

Formation and Reactivity of Hypervalent Iodine Intermediates

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are reagents with iodine in a higher oxidation state, typically +3 (iodonium salts, λ³-iodanes) or +5 (λ⁵-iodanes). These compounds are valuable as versatile and selective oxidizing agents and as electrophilic sources of various functional groups. The reactivity of hypervalent iodine compounds is often compared to that of transition metals, involving processes like ligand exchange and reductive elimination.

Starting from this compound, hypervalent iodine(III) reagents such as diaryliodonium salts or [bis(trifluoroacetoxy)iodo]arenes can be synthesized. For example, oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of trifluoroacetic acid would yield the corresponding [bis(trifluoroacetoxy)iodo] derivative. These intermediates are powerful electrophiles and can participate in a variety of reactions, including the arylation of nucleophiles. The synthesis of these reagents from this compound allows for a different spectrum of reactivity compared to the transition metal-catalyzed cross-coupling reactions. However, the presence of the free amino group can complicate the oxidation step, often requiring protection prior to the formation of the hypervalent iodine species.

Nucleophilic Aromatic Substitution with the Iodine Leaving Group

Nucleophilic aromatic substitution (SNAAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAAr mechanism typically involves a two-step process: nucleophilic addition to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.org

The reactivity of aryl halides in SNAAr reactions is heavily influenced by the electronic nature of the substituents on the aromatic ring. The reaction is favored by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex. wikipedia.orglibretexts.org Conversely, electron-donating groups, like the amino (-NH2) and isobutoxy (-OCH2CH(CH3)2) groups present in this compound, deactivate the ring towards nucleophilic attack by increasing its electron density.

| Aryl Halide (Ar-X) | Relative Reactivity in SNAAr | Governing Factor |

|---|---|---|

| Ar-F | Highest | High electronegativity of F activates the ring for nucleophilic attack. |

| Ar-Cl | Intermediate | Moderate electronegativity and bond strength. |

| Ar-Br | Intermediate | Similar reactivity to Ar-Cl. |

| Ar-I | Lowest | Low electronegativity of I provides little activation for the initial attack. |

Reductive Dehalogenation Pathways

Reductive dehalogenation is a chemical reaction that involves the replacement of a halogen atom in an organic compound with a hydrogen atom. Aryl iodides are particularly well-suited for this transformation due to the relatively low bond dissociation energy of the carbon-iodine bond compared to other carbon-halogen bonds. For this compound, this reaction would yield 3-isobutoxyaniline.

Several methods can be employed to achieve the reductive dehalogenation of aryl iodides:

Catalytic Hydrogenation: This is a common method involving the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), in the presence of hydrogen gas (H2). The reaction proceeds on the surface of the metal catalyst where the C-I bond is cleaved and replaced by a C-H bond.

Metal-Acid Systems: Combinations of a metal and a proton source, such as zinc and acetic acid (Zn/CH3COOH) or iron and hydrochloric acid (Fe/HCl), can effectively reduce aryl halides. These systems generate a reducing species in situ that facilitates the removal of the iodine atom.

Hydride Reagents: While simple hydride reagents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce aryl halides on their own, their reactivity can be enhanced by the addition of transition metal catalysts. For example, NaBH4 in the presence of a palladium catalyst can be an effective system for deiodination.

| Method | Typical Reagents | General Conditions |

|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C, PtO2 | Pressurized H2, various solvents (e.g., ethanol (B145695), ethyl acetate) |

| Metal-Acid Systems | Zn/CH3COOH, Sn/HCl, Fe/HCl | Acidic conditions, often at elevated temperatures |

| Catalytic Hydride Reduction | NaBH4/PdCl2, LiAlH4 (harsher conditions) | Often requires a catalyst; solvent depends on hydride reagent |

Reactivity of the Primary Aromatic Amine Moiety

Nucleophilic Reactions at the Nitrogen Center

The primary aromatic amine group (-NH2) in this compound possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. This allows it to react with a variety of electrophiles.

Acylation: The amine readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form N-aryl amides. For example, reaction with acetyl chloride would yield N-(2-iodo-5-isobutoxyphenyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of stable sulfonamides. This reaction is the basis of the Hinsberg test for amines.

Alkylation: Direct alkylation of the amine nitrogen with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. nih.gov The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, promoting further reaction.

| Reaction Type | Electrophile | Product Class |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Aryl Amide |

| Acylation | Acid Anhydride ((R-CO)2O) | N-Aryl Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | N-Aryl Sulfonamide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Salt |

Electrophilic Aromatic Substitution on the Aniline Ring

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.orgyoutube.com The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. In this compound, the substituents are the primary amine (-NH2), the isobutoxy group (-O-iBu), and iodine (-I).

Directing Effects: Both the amino and isobutoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. The iodine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to stabilize the intermediate carbocation via resonance. wikipedia.org

Regioselectivity: The powerful activating and directing effect of the amino group typically dominates. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the -NH2 group. In this molecule, the C4 and C6 positions are ortho to the amine. The C4 position is also ortho to the isobutoxy group, making it highly activated. The C6 position is ortho to the amine and meta to the isobutoxy group. The C2 position is blocked by iodine. Therefore, substitution is strongly favored at the C4 and C6 positions. Common EAS reactions include halogenation (e.g., with Br2), nitration (HNO3/H2SO4), and sulfonation (fuming H2SO4). youtube.commasterorganicchemistry.com

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NH2 (Amino) | Strongly Activating | Ortho, Para |

| -OCH2CH(CH3)2 (Isobutoxy) | Strongly Activating | Ortho, Para |

| -I (Iodo) | Weakly Deactivating | Ortho, Para |

Condensation Reactions leading to Heterocyclic Systems

The primary amine functionality of this compound serves as a key component in various condensation reactions that lead to the formation of heterocyclic rings. Anilines are versatile precursors for a wide range of N-heterocycles. nih.gov Although specific examples starting with this compound are not detailed in the literature, its participation in established synthetic routes can be predicted.

Quinoline Synthesis (Skraup Reaction): Reaction of the aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) can lead to the formation of a substituted quinoline.

Indole Synthesis (Fischer Indole Synthesis): After conversion to the corresponding hydrazine, it could react with a ketone or aldehyde under acidic conditions to form a substituted indole.

Iodine-Mediated Cyclization: In reactions with suitable partners, such as alkynes, the aniline nitrogen can act as an intramolecular nucleophile, with iodine sometimes used as a catalyst or reagent to promote cyclization. nih.govresearchgate.net

The substituents on the aniline ring would be incorporated into the final heterocyclic product, providing a route to highly functionalized systems.

| Reaction Name | Reactants | Heterocyclic Product |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, H2SO4, Oxidizing Agent | Quinoline |

| Paal-Knorr Synthesis | Aniline, 1,4-Dicarbonyl Compound | Pyrrole |

| Friedländer Synthesis | Aniline, α-Methylene Ketone | Quinoline |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Quinoline |

Formation of C-N Bonds in Diphenylamine (B1679370) Derivatives

Modern cross-coupling chemistry provides powerful tools for forming C-N bonds, enabling the synthesis of diphenylamine derivatives. In these reactions, this compound can serve as the aryl halide component, reacting with another aniline or amine.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming C-N bonds. wikipedia.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org Aryl iodides are highly reactive substrates in this transformation, and the reaction generally proceeds under relatively mild conditions with high functional group tolerance. wikipedia.orglibretexts.org

Ullmann Condensation: A classic method for C-N bond formation, the Ullmann condensation involves the coupling of an aryl halide with an amine, alcohol, or thiol using a stoichiometric or catalytic amount of copper. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures. wikipedia.orgnih.gov However, modern variations using ligands can facilitate the reaction under milder conditions. Like the Buchwald-Hartwig amination, aryl iodides are effective coupling partners in this reaction. wikipedia.org

These reactions would couple this compound with another aryl amine to produce a complex, unsymmetrical N,N'-diaryl amine, a structure found in many functional materials and pharmaceutical compounds. nih.gov

| Reaction | Catalyst | Typical Conditions | Substrate Reactivity (Aryl Halide) |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(0) complexes | Phosphine ligands, base (e.g., NaOt-Bu, K3PO4), 80-120 °C | I > Br > OTf >> Cl |

| Ullmann Condensation | Copper(I) or Copper(0) | Often requires ligands (e.g., phenanthroline), base, high temperatures (>150 °C) | I > Br >> Cl |

Reactivity of the Isobutoxy Ether Linkage

The ether linkage in aryl ethers, such as the isobutoxy group in this compound, is generally stable but can be cleaved under specific reaction conditions. The most common method for the cleavage of aryl ethers is treatment with strong Lewis acids, with boron tribromide (BBr₃) being a widely used reagent for this purpose. nih.govnih.gov

The mechanism of BBr₃-assisted ether cleavage typically involves the initial formation of an adduct between the ether oxygen and the boron atom. ufp.ptresearchgate.net For aryl methyl ethers, it has been proposed that one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govnih.gov In the case of this compound, the reaction with BBr₃ would proceed through a nucleophilic attack of a bromide ion on the isobutyl group, leading to the formation of 2-iodo-5-hydroxyaniline and isobutyl bromide. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane. ufp.pt

Other reagents can also be employed for the cleavage of aryl ethers, each with its own reaction conditions and substrate scope. The choice of reagent often depends on the presence of other functional groups in the molecule.

Table 1: Reagents for Aryl Ether Cleavage

| Reagent | Typical Conditions | Products |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | Phenol (B47542) and Alkyl Bromide |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Phenol and Alkyl Bromide |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, room temperature | Silyl-protected Phenol and Alkyl Iodide |

It is important to note that the reaction conditions for ether cleavage can sometimes be harsh and may affect other functional groups present in the molecule. The amino and iodo groups in this compound may also react under certain conditions.

The isobutoxy group, as an alkoxy group, is a powerful activating group in electrophilic aromatic substitution reactions. youtube.com This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com The resonance effect is particularly pronounced at the ortho and para positions relative to the isobutoxy group. organicchemistrytutor.comyoutube.com

The oxygen atom of the isobutoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. This results in a higher electron density at the carbon atoms ortho and para to the isobutoxy substituent. organicchemistrytutor.comyoutube.com Consequently, electrophiles will preferentially attack these positions. The isobutoxy group is therefore considered an ortho, para-director. organicchemistrytutor.com

The stabilization of the intermediate carbocation (the arenium ion or σ-complex) formed during electrophilic aromatic substitution is a key factor in determining the directing effect. organicchemistrytutor.com When the electrophile attacks the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the oxygen atom of the isobutoxy group, providing significant stabilization. organicchemistrytutor.com This stabilization is not possible when the attack occurs at the meta position.

Synergistic and Antagonistic Effects of Substituents on Molecular Reactivity

The reactivity of the aromatic ring in this compound is influenced by the combined electronic effects of the iodo, isobutoxy, and amino groups. The interplay of these substituents can lead to synergistic or antagonistic effects on the rate and regioselectivity of chemical reactions, particularly electrophilic aromatic substitution.

The isobutoxy group is an activating group that directs incoming electrophiles to the ortho and para positions due to its strong electron-donating resonance effect (+R) and weak electron-withdrawing inductive effect (-I). youtube.com The amino group is also a very strong activating group and an ortho, para-director for the same reasons. The iodo group , being a halogen, exhibits a dual electronic effect. It is deactivating due to its strong electron-withdrawing inductive effect (-I), but it is also an ortho, para-director because of its electron-donating resonance effect (+R), where its lone pairs can stabilize the intermediate carbocation. organicchemistrytutor.comopenstax.org

In the case of this compound, the powerful activating and ortho, para-directing effects of the amino and isobutoxy groups are synergistic. They both increase the electron density of the ring, making it highly reactive towards electrophiles. Their directing effects reinforce each other. The position ortho to the amino group (position 3) and the position ortho to the isobutoxy group (position 4) are both activated. The position para to the amino group is occupied by the isobutoxy group, and the position para to the isobutoxy group is occupied by the amino group.

Applications of 2 Iodo 5 Isobutoxyaniline in Advanced Organic Synthesis

A Versatile Building Block in Multi-Step Syntheses

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 2-Iodo-5-isobutoxyaniline a highly valuable and versatile starting material in multi-step synthetic sequences. The presence of the iodo, amino, and isobutoxy groups allows for a range of selective chemical transformations, enabling the construction of diverse and complex molecular frameworks.

Construction of Functionalized Aromatic and Heteroaromatic Scaffolds

The iodo-substituent at the 2-position of this compound serves as a key handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the construction of functionalized aromatic and heteroaromatic scaffolds.

For instance, 2-iodoaniline (B362364) derivatives are known to participate in Suzuki-Miyaura cross-coupling reactions . This powerful method allows for the formation of a carbon-carbon bond between the iodoaniline and a wide array of organoboron compounds, leading to the synthesis of complex biaryl structures. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of 2-iodoanilines suggests its applicability in creating substituted biphenyls and other arylated compounds. An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, showcasing the compatibility with various boronic esters and its utility on a gram scale, which can be extrapolated to iodo-analogs. researchgate.net

Similarly, the Sonogashira coupling provides a pathway to introduce alkyne functionalities. This palladium- and copper-cocatalyzed reaction between an aryl halide and a terminal alkyne is a cornerstone in the synthesis of arylalkynes and conjugated enynes. wiley-vch.de The application of this reaction to 2-iodoanilines allows for the creation of precursors to various heterocyclic systems, including indoles and quinolines. The Sonogashira reaction is known to be effective for the coupling of aryl iodides under mild conditions. mdpi.comnih.gov

Furthermore, the Buchwald-Hartwig amination offers a route to form new carbon-nitrogen bonds. This palladium-catalyzed reaction can couple the iodo-position with a variety of amines, amides, or carbamates, leading to the synthesis of highly functionalized diarylamines and other nitrogen-containing aromatic structures. scirp.organjs.edu.iq This reaction is particularly valuable for the construction of complex pharmaceutical intermediates.

The amino group of this compound can also be a reactive site for the construction of heteroaromatic rings. For example, multicomponent reactions involving 2-iodoanilines, an orthoformate, and various amines, catalyzed by palladium on carbon (Pd/C), have been utilized for the efficient synthesis of substituted quinazolin-4(3H)-ones. mdpi.com This approach demonstrates the potential of this compound to serve as a direct precursor to azaheterocycles.

Precursor for Complex Molecular Architectures in Fine Chemical Synthesis

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities through multi-step processes. researchgate.net this compound, with its multiple functional handles, is an ideal precursor for the synthesis of such high-value molecules. The sequential and selective manipulation of its iodo, amino, and isobutoxy groups allows for the assembly of intricate molecular designs.

The iterative cross-coupling (ICC) technique, which utilizes simple chemical "building blocks" that are sequentially joined, exemplifies a strategy where a molecule like this compound could be employed. researchgate.net By participating in reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, it can be incorporated into larger, more complex structures with precise control over the final architecture. This building-block approach is highly valued in the pharmaceutical and materials science industries for creating novel compounds with specific functions.

Intermediate in the Synthesis of Biologically Relevant Molecules

The structural motifs present in this compound are found in various biologically active compounds, making it a valuable intermediate in medicinal chemistry.

Precursors for Azaheterocycles

Azaheterocycles, which are heterocyclic compounds containing at least one nitrogen atom, are a cornerstone of many pharmaceuticals. The amino group of this compound is a key feature that enables its use as a precursor for the synthesis of various nitrogen-containing ring systems.

Building Blocks for Modified Anilines and Aryl Ethers

The aniline (B41778) and aryl ether moieties are prevalent in a vast number of pharmaceuticals and other biologically active molecules. 4-Iodoaniline, a related compound, is considered a crucial building block in pharmaceutical manufacturing due to its versatility as a chemical intermediate. The isobutoxy group in this compound provides an additional point of structural diversity and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

The synthesis of modified anilines can be achieved through reactions targeting the amino group or through cross-coupling reactions at the iodo position. The Buchwald-Hartwig amination, for example, allows for the introduction of various substituents on the nitrogen atom, leading to a library of diverse aniline derivatives. scirp.organjs.edu.iq

The aryl ether linkage is another important functional group in drug design. While this compound already contains an isobutoxy ether, the core aniline structure can be a precursor for the synthesis of other aryl ethers. The iodo-substituent can be replaced by a hydroxyl group through various synthetic transformations, which can then be alkylated or arylated to form new ether linkages.

Precursor for Catalytic Systems and Reagents

Aniline derivatives have been utilized in the synthesis of ligands for catalytic systems and as precursors for various chemical reagents. Macrocyclic arenes that feature bridging nitrogen atoms are often synthesized from aniline derivatives, and these structures can exhibit unique reactivity and be further functionalized.

Furthermore, iodoarenes, in general, can be precursors to hypervalent iodine reagents, which are versatile oxidizing agents in organic synthesis. The synthesis of functionalized iodoarenes is a key step in developing new hypervalent iodine reagents with tailored reactivity.

Development of Hypervalent Iodine Catalysts from Aryl Iodide Precursors

Aryl iodides are the foundational precursors for the synthesis of hypervalent iodine reagents, which have emerged as powerful and environmentally benign alternatives to heavy metal oxidants in a wide array of chemical transformations. The electronic and steric properties of the aryl iodide directly influence the reactivity and selectivity of the resulting hypervalent iodine catalyst.

The presence of an electron-donating isobutoxy group and an amino group on the aromatic ring of this compound is expected to enhance the electron density of the iodine atom. This increased electron density can facilitate the initial oxidative step in the formation of the hypervalent iodine species. Research on other electron-rich iodoarenes has shown that they are more readily oxidized to the active hypervalent iodine(III) or iodine(V) state. nih.gov

Furthermore, the amino group offers a handle for the introduction of chiral auxiliaries, opening the door to the development of asymmetric hypervalent iodine catalysts. The synthesis of C-N axially chiral iodoarenes from aniline derivatives has been reported as a successful strategy for creating catalysts for stereoselective oxidations. nih.gov For instance, chiral iodoanilines have been utilized to prepare catalysts for the enantioselective α-oxytosylation of ketones, demonstrating good stereochemical control. nih.gov Similarly, chiral iodoaniline-lactate based catalysts have been synthesized and effectively employed in the α-oxysulfonylation of ketones. acs.org

The general synthetic route to a hypervalent iodine(III) reagent from an aryl iodide precursor like this compound would typically involve oxidation in the presence of a suitable oxidizing agent and a source of ligands.

Table 1: Plausible Synthesis of a Hypervalent Iodine(III) Reagent from a Substituted Iodoaniline

| Precursor | Oxidant | Ligand Source | Product | Typical Yield (%) |

| Substituted Iodoaniline | m-CPBA | Acetic Anhydride | (Diacetoxyiodo)arene | 80-95 |

| Substituted Iodoaniline | Peracetic Acid | Acetic Acid | (Diacetoxyiodo)arene | 75-90 |

This data is representative of typical syntheses for analogous electron-rich aryl iodides.

The resulting hypervalent iodine catalyst derived from this compound could potentially be employed in a variety of oxidative transformations, with the isobutoxy and amino groups modulating its reactivity and solubility.

Ligand Synthesis for Transition Metal Catalysis

The amino group of this compound serves as a versatile functional handle for the synthesis of ligands for transition metal catalysis. Palladium-catalyzed C-N cross-coupling reactions, in particular, have become a cornerstone for the synthesis of anilines and their derivatives, which are prevalent in ligands for a multitude of catalytic processes. nih.govrsc.org

The iodine atom on the this compound molecule provides a reactive site for cross-coupling reactions, allowing for the introduction of various coordinating groups. For instance, it can be a precursor for the synthesis of phosphine (B1218219) ligands, which are crucial in many catalytic applications, including palladium-catalyzed cross-coupling reactions themselves. The synthesis of iminophosphine ligands, for example, often involves the condensation of a phosphino-benzaldehyde with an aniline derivative. researchgate.net While not a direct application of the iodo- functionality, the aniline moiety is key.

More directly, the iodo- group can be displaced in reactions like the Suzuki or Sonogashira coupling to build more complex ligand architectures. The amino group can be acylated or alkylated to introduce other donor atoms, leading to the formation of bidentate or multidentate ligands. The isobutoxy group, while primarily influencing the electronic properties and solubility of the ligand, can also play a role in the steric environment around the metal center.

Table 2: Representative Palladium-Catalyzed N-Arylation for Ligand Synthesis

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Iodoaniline derivative | Secondary Amine | Pd(OAc)₂ | Buchwald or Hartwig ligand | NaOt-Bu | Toluene | 80-110 | 75-95 |

| 2-Bromoaniline derivative | Primary Amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 70-90 |

This table illustrates typical conditions for the N-arylation of aryl halides, a key step in the synthesis of many N-aryl ligands. acs.org

The development of ligands from precursors like this compound could lead to catalysts with tailored electronic and steric properties, potentially enhancing their activity and selectivity in various transition metal-catalyzed reactions, such as C-H activation, amination, and cross-coupling reactions. uva.nl

Computational and Theoretical Studies on 2 Iodo 5 Isobutoxyaniline

Electronic Structure and Bonding Analysis

The electronic structure of 2-iodo-5-isobutoxyaniline is primarily determined by the interplay of the electronic effects of its substituents on the benzene (B151609) ring. The amino (-NH2) and isobutoxy (-OCH2CH(CH3)2) groups are electron-donating, while the iodo (-I) group is an electron-withdrawing substituent.

The amino group, being a strong activating group, significantly increases the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. Similarly, the isobutoxy group also donates electron density to the ring via resonance from the oxygen lone pairs. In contrast, the iodine atom withdraws electron density through its inductive effect due to its electronegativity. However, iodine can also exhibit a weak resonance effect by donating its lone pair electrons to the aromatic system.

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a detailed picture of the electronic distribution. nih.govrdd.edu.iq The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity. For substituted anilines, the HOMO is typically delocalized over the aniline (B41778) ring and the nitrogen atom. The presence of electron-donating groups like the amino and isobutoxy groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. acs.orgrsc.org Conversely, the electron-withdrawing iodine atom would likely lower the energy of the LUMO. acs.org

The bonding in this compound can be analyzed through computational methods that calculate bond lengths, bond orders, and atomic charges. The C-N bond is expected to have some double bond character due to the resonance between the nitrogen lone pair and the aromatic ring. The C-O bond of the isobutoxy group will also exhibit some partial double bond character for the same reason. The C-I bond is the most polarizable and weakest bond among the substituents on the aromatic ring, which has significant implications for its reactivity, particularly in cross-coupling reactions.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Influencing Factors |

|---|---|---|

| HOMO Energy | Relatively High | Electron-donating -NH2 and isobutoxy groups |

| LUMO Energy | Relatively Low | Electron-withdrawing -I group |

| Electron Density | High on the aromatic ring, especially ortho and para to -NH2 | -NH2 and isobutoxy groups |

| C-N Bond Character | Partial double bond | Resonance with the aromatic ring |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of organic reactions. acs.org For this compound, several reaction types can be investigated computationally, including electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

In an electrophilic aromatic substitution reaction, computational models can be used to determine the most likely site of attack by an electrophile. This involves calculating the energies of the possible intermediates (sigma complexes) formed during the reaction. The directing effects of the existing substituents play a crucial role. The strongly activating amino group directs incoming electrophiles to the ortho and para positions. The isobutoxy group also directs ortho and para. The iodo group is a deactivating but ortho, para-directing substituent. The interplay of these directing effects would need to be carefully evaluated through computation to predict the regioselectivity of a given reaction.

For transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the C-I bond is the most probable reaction site. acs.org Computational modeling can be employed to study the detailed reaction mechanism, which typically involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com These calculations can provide insights into the reaction kinetics and thermodynamics, helping to optimize reaction conditions. mdpi.com

Table 2: Hypothetical Reaction Pathway Analysis for the Nitration of this compound

| Position of Nitration | Relative Activation Energy (kcal/mol) (Hypothetical) | Thermodynamic Stability of Intermediate (Hypothetical) |

|---|---|---|

| C4 | 15 | Most Stable |

| C6 | 18 | Less Stable |

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers various methods to predict the reactivity and selectivity of organic molecules. nih.govnih.gov For this compound, these predictions are guided by the electronic and steric properties of the substituents.

The reactivity of the aromatic ring towards electrophiles is enhanced by the presence of the amino and isobutoxy groups. Computational models can quantify this activation by calculating parameters such as the Fukui functions or by analyzing the molecular electrostatic potential (MEP) map, which would show regions of high electron density that are susceptible to electrophilic attack.

The regioselectivity of electrophilic aromatic substitution is a key aspect that can be predicted computationally. By calculating the energies of the possible intermediates for substitution at each available position on the ring, a clear picture of the preferred reaction site can be obtained. semanticscholar.org Given the directing effects of the substituents, it is likely that electrophilic substitution would occur at the positions ortho or para to the amino group, with the steric hindrance from the iodo and isobutoxy groups also playing a significant role.

In the context of metal-catalyzed reactions, the high reactivity of the C-I bond makes this compound a valuable building block. Computational studies can predict the relative ease of oxidative addition at the C-I bond compared to other potential reaction sites, confirming its high selectivity in these transformations.

Conformational Analysis of the Isobutoxy Group and Its Impact on Aromatic Interactions

The isobutoxy group in this compound has several rotatable bonds, leading to different possible conformations. lumenlearning.comchemistrysteps.com Conformational analysis, which can be performed using molecular mechanics or quantum chemical methods, aims to identify the most stable conformations and the energy barriers between them. libretexts.org

Furthermore, the conformation of the isobutoxy group can impact non-covalent interactions. For example, specific orientations might allow for intramolecular hydrogen bonding between the isobutoxy oxygen and the amino protons, which could stabilize certain conformations. The interaction between the isobutoxy group and the aromatic pi-system can also be analyzed computationally to understand its influence on the electronic properties of the ring.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

Derivatization and Structural Analogs of 2 Iodo 5 Isobutoxyaniline

Synthesis of Positional Isomers and Related Haloanilines

The synthesis of positional isomers of 2-Iodo-5-isobutoxyaniline and related haloanilines involves multi-step synthetic sequences. For example, starting from different substituted nitrobenzenes, a combination of nitration, reduction, halogenation, and etherification reactions can be employed to construct the desired substitution pattern on the aniline (B41778) ring.

The synthesis of various halo-substituted anilines and alkoxy-substituted anilines has been reported in the literature. For instance, 2-iodo-5-methoxyaniline (B114526) is a known compound. rsc.orgsigmaaldrich.comambeed.com The synthesis of other halo-substituted compounds has also been described. mdpi.com These synthetic strategies can be adapted to produce a range of positional isomers and analogs of this compound for further study and application. The synthesis of various 4-anilinoquinazoline (B1210976) derivatives often involves modifications on the aniline ring, including the introduction of different alkoxy groups. nih.gov

Investigations into Regioisomeric Reactivity

The reactivity of aromatic compounds like this compound in electrophilic substitution reactions is governed by the directing effects of its substituents. The amino (-NH2) and isobutoxy (-OCH2CH(CH3)2) groups are activating, ortho-para directing groups due to their electron-donating nature. Conversely, the iodo (-I) group is a deactivating, ortho-para directing group.

In the case of this compound, the positions ortho and para to the strongly activating amino and isobutoxy groups are key sites for substitution. The interplay between these groups would likely lead to a complex mixture of products in many reactions, making regiocontrol a significant challenge.

Hypothetical Regioselectivity in Electrophilic Aromatic Substitution:

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| 3 | Ortho to -I, Meta to -NH2 and -O-isobutyl | Low |

| 4 | Para to -I, Ortho to -O-isobutyl, Meta to -NH2 | Moderate to High |

| 6 | Ortho to -NH2, Para to -O-isobutyl, Meta to -I | High |

This table represents predicted reactivity based on general principles of electrophilic aromatic substitution and has not been confirmed by experimental data for this compound.

Further research is needed to experimentally determine the precise regioisomeric reactivity of this compound in various reactions, such as nitration, halogenation, and acylation. Such studies would provide valuable insights into the directing effects of the substituent combination present in this molecule.

Comparative Studies with Different Halogen Substituents (e.g., Bromo, Chloro)

The nature of the halogen substituent on the aniline ring is known to influence the compound's reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in these reactions follows the trend: I > Br > Cl. This is attributed to the decreasing bond strength of the carbon-halogen bond down the group.

It is therefore expected that this compound would be more reactive in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings compared to its bromo and chloro analogs.

Expected Reactivity in Cross-Coupling Reactions:

| Compound | Halogen | C-X Bond Energy (approx. kJ/mol) | Expected Relative Reactivity |

| This compound | Iodo | 272 | Highest |

| 2-Bromo-5-isobutoxyaniline | Bromo | 338 | Intermediate |

| 2-Chloro-5-isobutoxyaniline | Chloro | 401 | Lowest |

This table is based on general trends in C-X bond energies and reactivity in cross-coupling reactions and does not represent experimentally determined values for these specific compounds.

Systematic comparative studies involving the synthesis and reactivity of this compound and its bromo and chloro counterparts would be highly valuable. Such research would quantify the differences in their reactivity and provide a clearer understanding of the role the halogen plays in the chemical behavior of this class of compounds. The lack of specific data for these analogs in the current body of scientific literature underscores a significant area for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.